

Streptothricin E chemical structure and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Streptothricin E**

Cat. No.: **B1681147**

[Get Quote](#)

An In-depth Technical Guide to **Streptothricin E** for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical structure, molecular formula, physicochemical properties, and biological activities of **Streptothricin E**. It includes detailed experimental protocols for its analysis and isolation, as well as a discussion of its mechanism of action and resistance.

Chemical Structure and Molecular Formula

Streptothricin E is a member of the streptothricin class of antibiotics, which are characterized by a unique chemical scaffold. This scaffold consists of three key components: a streptolidine lactam ring, a carbamoylated gulosamine sugar, and a homopolymer of β -lysine.^{[1][2]} The individual members of the streptothricin family are distinguished by the number of β -lysine residues in this polymer chain.

Streptothricin E contains two β -lysine residues. Its chemical structure is presented below:

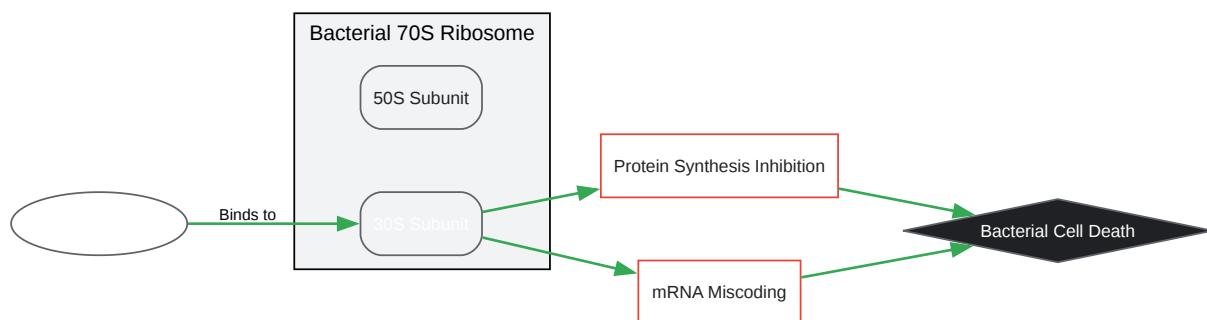
Molecular Formula: $C_{25}H_{46}N_{10}O_9$ ^{[1][3]}

IUPAC Name: [(2R,3R,4S,5R,6R)-6-[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[(3S)-3-amino-6-[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate^[1]

CAS Number: 3776-38-3[\[3\]](#)[\[4\]](#)

Physicochemical and Pharmacokinetic Properties

Streptothricins are known for their high water solubility.[\[5\]](#)[\[6\]](#) A summary of the key quantitative data for **Streptothricin E** and related compounds is provided in the table below. It is important to note that while some data is specific to **Streptothricin E**, other values are reported for the general class of streptothricins or for closely related analogs like Streptothricin F.

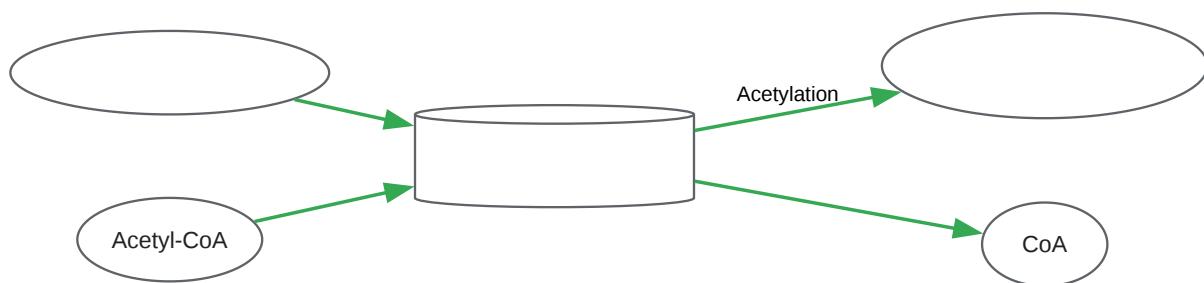

Property	Value	Notes
Molecular Weight	630.69 g/mol	For Streptothricin E. [3]
Exact Mass	630.34492308 Da	For Streptothricin E. [1]
Topological Polar Surface Area	324 Å ²	For Streptothricin E. [1]
Solubility	High in water	General characteristic of streptothricins. [5] [6] A stock solution of nourseothricin sulfate (a mixture of streptothricins) can be prepared at 200 mg/mL in water. [7]
Stability	Crystalline salts are highly stable (10 years at 4°C, 2 years at 20°C). Stock solutions are stable for up to 4 weeks at 4°C.	Data for nourseothricin sulfate. [7]
Toxicity (LD ₅₀ in mice)	26 mg/kg	For Streptothricin E. [5] [6]

Mechanism of Action and Signaling Pathway

Streptothricins exert their antibacterial effect by targeting the bacterial ribosome, a critical component of protein synthesis.[\[8\]](#) Specifically, they bind to the 30S subunit of the 70S ribosome.[\[2\]](#)[\[9\]](#) This interaction leads to an inhibition of protein synthesis and also causes misreading of the mRNA template, resulting in the incorporation of incorrect amino acids into

the growing polypeptide chain.[1][5] This dual action of inhibiting protein synthesis and inducing miscoding is a potent mechanism for bacterial cell death.

The following diagram illustrates the mechanism of action of **Streptothricin E** on the bacterial ribosome.


[Click to download full resolution via product page](#)

Mechanism of action of **Streptothricin E** on the bacterial ribosome.

Mechanism of Resistance

The primary mechanism of bacterial resistance to streptothricins is through enzymatic inactivation.[1][5][6] This is mediated by a class of enzymes known as streptothricin acetyltransferases (SATs).[1][5][8] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the β -amino group of the β -lysine residues of the streptothricin molecule.[1][3] This acetylation prevents the antibiotic from binding to its ribosomal target, thus rendering it ineffective.

The diagram below depicts the enzymatic inactivation of **Streptothricin E**.

[Click to download full resolution via product page](#)

Enzymatic inactivation of **Streptothrinic E** by streptothrinic acetyltransferase.

Experimental Protocols

HPLC Analysis of Streptothrinic E

The following protocol is adapted from a published method for the analysis of streptothrinicin complexes and can be used for the quantification of **Streptothrinic E**.[\[10\]](#)[\[11\]](#)

Objective: To separate and quantify **Streptothrinic E** from a mixture.

Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Reversed-phase C18 analytical column
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA)
- Octane-1-sulfonic acid sodium salt
- Deionized water
- **Streptothrinic E** standard

Procedure:

- Mobile Phase Preparation: Prepare an aqueous solution of acetonitrile containing trifluoroacetic acid and octane-1-sulfonic acid sodium salt. The exact composition may need to be optimized for the specific C18 column used.
- Sample Preparation: If analyzing a biological matrix, perform a protein precipitation step with acetonitrile. Centrifuge the sample to remove precipitated proteins and collect the supernatant for injection.
- HPLC Conditions:
 - Column: Reversed-phase C18
 - Mobile Phase: Aqueous acetonitrile with TFA and octane-1-sulfonic acid sodium salt.
 - Detection: UV at 210 nm.
 - Flow Rate: Typically 1.0 mL/min, but may require optimization.
 - Injection Volume: 10-20 μ L.
- Analysis: Inject the prepared sample and the **Streptothricin E** standard. The retention times of the streptothricins increase with their molecular weight, so Streptothricin F will elute before **Streptothricin E**, which will elute before Streptothricin D and C.[10]
- Quantification: Create a standard curve using known concentrations of the **Streptothricin E** standard to quantify the amount in the sample.

Isolation and Purification of Streptothricin E

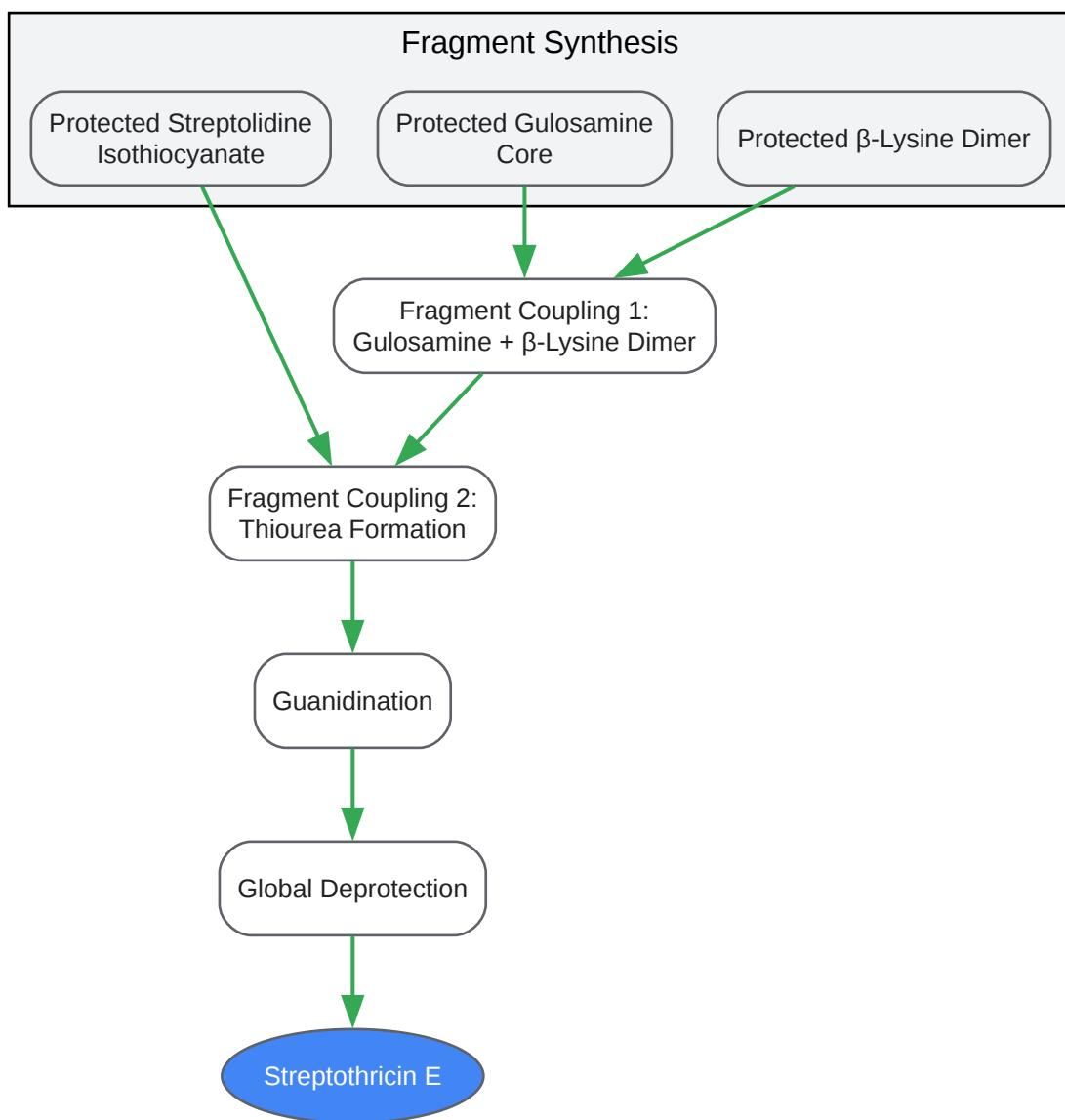
This protocol outlines a general procedure for the isolation of streptothricins from a fermentation broth, which can be specifically adapted for **Streptothricin E**.[12][13]

Objective: To isolate and purify **Streptothricin E** from a *Streptomyces* fermentation broth.

Materials:

- Fermentation broth from a **Streptothricin E**-producing *Streptomyces* strain.

- Filter paper and Buchner funnel or centrifugation equipment.
- Adsorbent resin (e.g., Norite).
- Elution solvent (e.g., 0.8 N formic acid in 1:1 methanol-water).
- Ion-exchange resin chromatography system.
- Preparative Reversed-Phase HPLC (RP-HPLC) system.
- Solvents for chromatography (e.g., acetonitrile, water, appropriate buffers).


Procedure:

- Clarification of Fermentation Broth: Remove the biomass and suspended solids from the fermentation broth by filtration or centrifugation.
- Adsorption: Add an adsorbent resin like Norite to the clarified broth and stir for a sufficient time to allow the streptothricins to adsorb to the resin.[\[12\]](#)
- Elution: Separate the resin from the broth and elute the streptothricins using an appropriate solvent mixture, such as acidic methanol-water.[\[12\]](#)
- Concentration: Concentrate the eluate under vacuum to reduce the volume.
- Ion-Exchange Chromatography: Further purify the concentrated extract using ion-exchange resin chromatography to separate the basic streptothrinicin compounds from other components.[\[13\]](#)
- Preparative RP-HPLC: The final purification step involves preparative RP-HPLC to separate the different streptothrinicin analogs (C, D, E, F) from each other.[\[13\]](#) Collect the fractions corresponding to the **Streptothrinicin E** peak.
- Desalting and Lyophilization: Desalt the purified **Streptothrinicin E** fraction and lyophilize to obtain a stable, powdered form.

Conceptual Workflow for Total Synthesis

While a detailed protocol for the total synthesis of **Streptothricin E** is not readily available, a convergent synthesis strategy can be conceptualized based on the successful total synthesis of the closely related Streptothricin F.^{[5][6]} This approach would be of significant interest to medicinal chemists for the generation of novel analogs.

The following diagram outlines a logical workflow for the convergent total synthesis of **Streptothricin E**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Streptothricin - Wikipedia [en.wikipedia.org]
- 5. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Small-Molecule Acetylation by GCN5-Related N-Acetyltransferases in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [A new HPLC method for determination of main constituents of the streptothricin complex. Analysis of nourseothricin, grisin and kormogrisin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. datapdf.com [datapdf.com]
- 13. Isolation, structure elucidation and antibacterial activities of streptothricin acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Streptothricin E chemical structure and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1681147#streptothrin-e-chemical-structure-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com